1-(Difluoromethylsulfonyl)-4-methylbenzene
Overview
Description
1-(Difluoromethylsulfonyl)-4-methylbenzene is an organic compound characterized by the presence of a difluoromethylsulfonyl group attached to a methyl-substituted benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethylsulfonyl)-4-methylbenzene typically involves the introduction of a difluoromethylsulfonyl group to a methylbenzene substrate. One common method includes the reaction of methylbenzene with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial production methods may involve more scalable processes, such as continuous flow reactions, which allow for better control over reaction conditions and higher yields. These methods often utilize catalysts to enhance the efficiency of the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
1-(Difluoromethylsulfonyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the difluoromethylsulfonyl group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can be oxidized to form sulfone derivatives, while reduction reactions can lead to the formation of sulfides.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethylsulfonyl)-4-methylbenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethylsulfonyl)-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in antifungal applications, the compound may disrupt the synthesis of essential cellular components, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
1-(Difluoromethylsulfonyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(Trifluoromethylsulfonyl)-4-methylbenzene: This compound has an additional fluorine atom, which can enhance its chemical stability and biological activity.
1-(Chloromethylsulfonyl)-4-methylbenzene:
The uniqueness of this compound lies in its balance of chemical stability and reactivity, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-(difluoromethylsulfonyl)-4-methylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2S/c1-6-2-4-7(5-3-6)13(11,12)8(9)10/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIENFRAZJABQIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368008 | |
Record name | 1-(difluoromethylsulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-17-6 | |
Record name | 1-(difluoromethylsulfonyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70368008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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